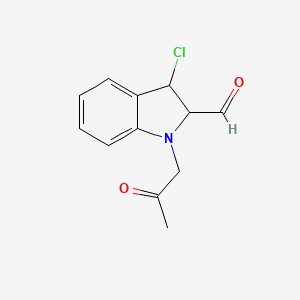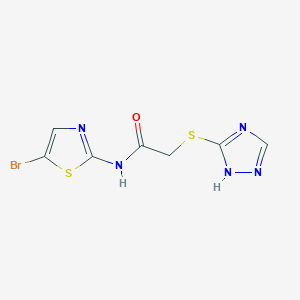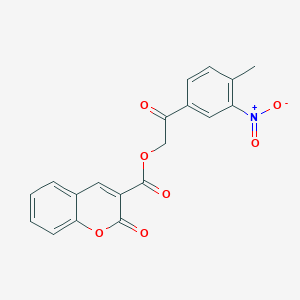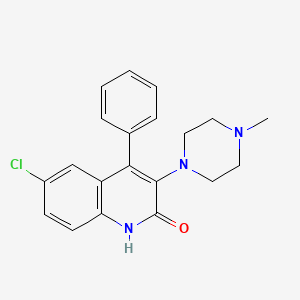![molecular formula C20H19N5OS B10866798 (4Z)-2-(1,3-benzothiazol-2-yl)-5-propyl-4-[1-(pyridin-2-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10866798.png)
(4Z)-2-(1,3-benzothiazol-2-yl)-5-propyl-4-[1-(pyridin-2-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4Z)-2-(1,3-benzothiazol-2-yl)-5-propyl-4-[1-(pyridin-2-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that features a benzothiazole ring, a pyrazolone core, and a pyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(1,3-benzothiazol-2-yl)-5-propyl-4-[1-(pyridin-2-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiazole Ring: Starting from o-aminothiophenol and a suitable carboxylic acid derivative.
Synthesis of the Pyrazolone Core: This could involve the reaction of hydrazine derivatives with β-keto esters.
Coupling Reactions: The final steps would involve coupling the benzothiazole and pyrazolone intermediates with the pyridine moiety under specific conditions, such as using a base and a solvent like ethanol or DMF.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazolone core or the benzothiazole ring.
Reduction: Reduction reactions could target the imine or azo functionalities if present.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound could serve as a ligand in transition metal catalysis.
Organic Synthesis: It might be used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Biochemical Research: Could be used as a probe or inhibitor in enzymatic studies.
Industry
Materials Science: Possible applications in the development of organic semiconductors or dyes.
Agriculture: Potential use as a pesticide or herbicide.
Wirkmechanismus
The mechanism of action would depend on the specific application. For medicinal uses, it might involve:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways: Inhibition of specific enzymes, modulation of receptor activity, or interaction with nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-[1-(pyridin-2-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one
- (4Z)-2-(1,3-benzothiazol-2-yl)-5-ethyl-4-[1-(pyridin-2-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
The uniqueness of (4Z)-2-(1,3-benzothiazol-2-yl)-5-propyl-4-[1-(pyridin-2-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one lies in its specific substitution pattern, which could confer unique chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C20H19N5OS |
|---|---|
Molekulargewicht |
377.5 g/mol |
IUPAC-Name |
2-(1,3-benzothiazol-2-yl)-4-[(E)-C-methyl-N-pyridin-2-ylcarbonimidoyl]-5-propyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C20H19N5OS/c1-3-8-15-18(13(2)22-17-11-6-7-12-21-17)19(26)25(24-15)20-23-14-9-4-5-10-16(14)27-20/h4-7,9-12,24H,3,8H2,1-2H3/b22-13+ |
InChI-Schlüssel |
KTTNNEIMRQIWBI-LPYMAVHISA-N |
Isomerische SMILES |
CCCC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)/C(=N/C4=CC=CC=N4)/C |
Kanonische SMILES |
CCCC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NC4=CC=CC=N4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Benzo[1,3]dioxol-5-yl-3-hydroxy-chromen-4-one](/img/structure/B10866720.png)
![(5-Benzyl-2-methyl-1,3-thiazol-4-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B10866725.png)
![4,5-Dihydro-4-(4-hydroxy-3-methoxyphenyl)-5-methyl-3-phenylpyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10866735.png)
![7-(4-chlorobenzyl)-1,3-dimethyl-8-[(3-methylbutyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10866739.png)
![Ethyl 4-({[2-(3-methylbutanoyl)hydrazinyl]carbonothioyl}amino)benzoate](/img/structure/B10866745.png)



![2-{2-[7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10866770.png)


![2-[3-Nitro-4-(4-nitrophenoxy)phenyl]quinoxaline](/img/structure/B10866789.png)
![1-[3-(3-Benzyl-1,2,4-oxadiazol-5-YL)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridin-5-YL]-2-chloro-1-propanone](/img/structure/B10866797.png)
![Methyl 5-chloro-3-{[2-(2-methoxyphenoxy)ethyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B10866802.png)
